molecular formula C13H16N2O4 B044843 N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide CAS No. 112854-88-3

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide

Cat. No. B044843
M. Wt: 264.28 g/mol
InChI Key: RKBATQSRJPGXIS-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide, commonly known as AMPP, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of AMPP is not fully understood, but it is believed to involve the inhibition of various enzymes through the formation of covalent bonds with the active site of the enzyme. This results in the inhibition of enzyme activity, which can lead to various physiological and biochemical effects.

Biochemical And Physiological Effects

AMPP has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties. It has also been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of using AMPP in lab experiments is its high purity and stability, which makes it ideal for conducting experiments with high precision and accuracy. However, one of the limitations of using AMPP is its high cost, which can limit its use in certain experiments.

Future Directions

There are several future directions for research involving AMPP, including the development of new drugs for the treatment of various diseases, the exploration of its potential applications in material science, and the investigation of its mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of AMPP and its potential side effects.
Conclusion:
In conclusion, AMPP is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of AMPP and its role in various fields.

Synthesis Methods

AMPP can be synthesized through a multistep process involving the reaction of 5-acetamido-2-methoxybenzoic acid with ethyl chloroformate, followed by the reaction with 3-aminobutan-1-ol and then acetic anhydride. The resulting product is then purified through recrystallization to obtain pure AMPP.

Scientific Research Applications

AMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, AMPP has been investigated as a potential inhibitor of various enzymes, including aldose reductase, thrombin, and chitinase. In drug discovery, AMPP has been used as a lead compound for developing new drugs with improved efficacy and safety profiles. In material science, AMPP has been explored for its potential applications in the development of new materials with unique properties.

properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-8(16)6-13(18)15-11-7-10(14-9(2)17)4-5-12(11)19-3/h4-5,7H,6H2,1-3H3,(H,14,17)(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBATQSRJPGXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=C(C=CC(=C1)NC(=O)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40592515
Record name N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetamido-2-methoxyphenyl)-3-oxobutanamide

CAS RN

112854-88-3
Record name N-(5-Acetamido-2-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40592515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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